[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is an organic compound that features a triazole ring substituted with a chloromethylphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne.
Substitution Reaction: The triazole ring is then substituted with a 2-chloro-6-methylphenyl group through a nucleophilic aromatic substitution reaction.
Introduction of the Amine Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or amides.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form or reduce the chloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of saturated triazole derivatives or methyl-substituted compounds.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure suggests potential as a pharmacophore in the development of new therapeutic agents, particularly for targeting specific enzymes or receptors.
Industry:
Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- [1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(2-chloro-6-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanamine
Uniqueness:
- Structural Features: The presence of both a chloro and a methyl group on the phenyl ring provides unique steric and electronic properties.
- Reactivity: The combination of these substituents can influence the compound’s reactivity and interaction with other molecules, making it distinct from its analogs.
Properties
IUPAC Name |
[1-(2-chloro-6-methylphenyl)triazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-3-2-4-9(11)10(7)15-6-8(5-12)13-14-15/h2-4,6H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQHWUZYBWLICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C=C(N=N2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.